![molecular formula C6H10N2OS B063264 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one CAS No. 185380-75-0](/img/structure/B63264.png)
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one, commonly known as TZP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of TZP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. TZP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
TZP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are associated with oxidative stress and inflammation. TZP has also been found to increase the levels of glutathione, a potent antioxidant that is involved in the detoxification of harmful substances in the body. In addition, TZP has been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
TZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using TZP in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, TZP has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on TZP. One area of research is to optimize the synthesis method to improve the yield and purity of TZP. Another area of research is to investigate the potential therapeutic applications of TZP in other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, future research could focus on developing new formulations of TZP that improve its solubility and increase its half-life. Finally, research could focus on identifying new targets for TZP inhibition, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of TZP involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield TZP. This method has been optimized to provide a high yield of TZP with excellent purity.
Wissenschaftliche Forschungsanwendungen
TZP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TZP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, TZP has been found to have anti-inflammatory and analgesic effects.
Eigenschaften
CAS-Nummer |
185380-75-0 |
|---|---|
Produktname |
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one |
Molekularformel |
C6H10N2OS |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
InChI-Schlüssel |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
Kanonische SMILES |
C1CN2C(CN1)SCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



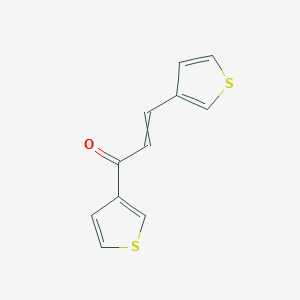
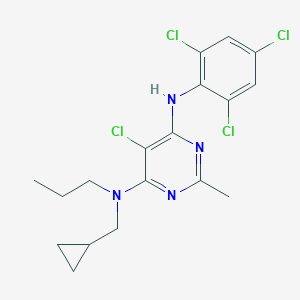
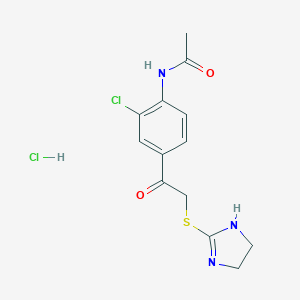
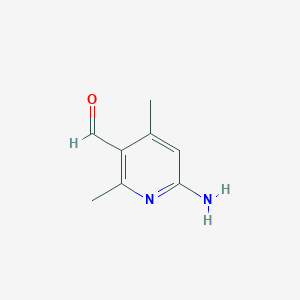

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

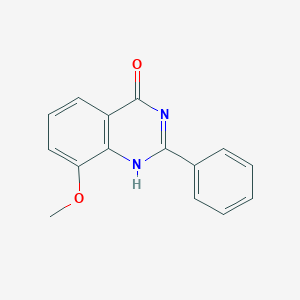
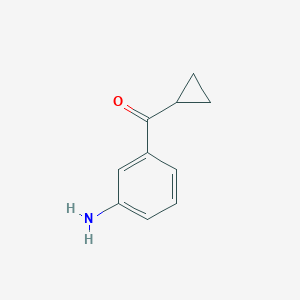
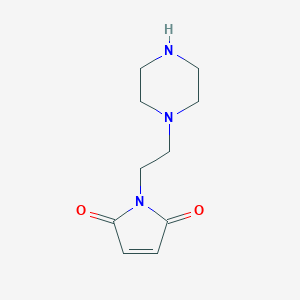
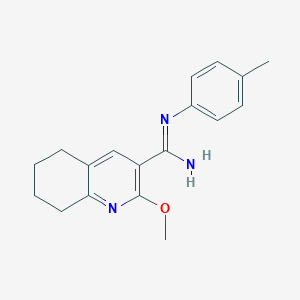
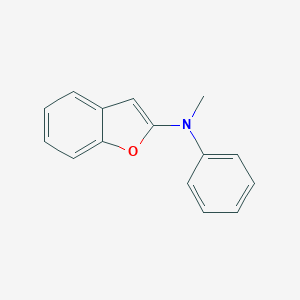
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
